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Dermaseptin-B3

Cat. No.: B1577021
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Description

Overview of Antimicrobial Peptides as Innate Immunity Components

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are crucial components of the innate immune system across all classes of life. wikipedia.orgnih.gov These naturally occurring small molecules serve as a primary line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. wikipedia.orgimmunopaedia.org.za AMPs are generally short, consisting of 12 to 50 amino acids, and are characterized by a positive charge and a significant proportion of hydrophobic residues. wikipedia.org This amphipathic nature allows them to interact with and disrupt the membranes of microbes, which are typically negatively charged. wikipedia.orgimmunopaedia.org.za

Beyond their direct killing capabilities, AMPs exhibit immunomodulatory functions. wikipedia.orgfrontiersin.org They can influence host gene expression, act as signaling molecules to attract other immune cells, and modulate inflammatory responses. wikipedia.orgfrontiersin.org This dual functionality highlights their importance in both preventing and clearing infections. wikipedia.org

Origins and Classification of Dermaseptins

Dermaseptins are a large and diverse family of antimicrobial peptides. nih.govnih.gov They are primarily isolated from the skin secretions of frogs belonging to the Hylidae family, particularly those from the Phyllomedusa genus. nih.govresearchgate.netnih.gov

The skin of amphibians is a rich source of bioactive peptides, with over a thousand different AMPs identified to date. nih.gov The giant leaf frog, Phyllomedusa bicolor, found in the Amazon rainforest, is a notable source of dermaseptins, including Dermaseptin-B3. nih.govresearchgate.netplos.org The skin secretions of this frog, known traditionally as 'Kambo' or 'Sapo', have been used by indigenous tribes for medicinal and ritualistic purposes. nih.gov Scientific investigation into these secretions led to the isolation and characterization of several dermaseptin (B158304) peptides. researchgate.net Dermaseptin-B2 and -B3 were identified from the skin exudate of Phyllomedusa bicolor after a process of size exclusion and reverse-phase chromatography. researchgate.net

The dermaseptin superfamily is characterized by a highly conserved N-terminal preprosequence in their genetic precursors, while the C-terminal region, which becomes the mature peptide, is highly variable. sci-hub.se This genetic structure has given rise to several distinct families of peptides with different structures and functions. sci-hub.se

Dermaseptins are classified into families based on structural similarities. sci-hub.se this compound belongs to the dermaseptin B family, which includes several other peptides isolated from Phyllomedusa bicolor. iiitd.edu.in Peptides within this family, such as Dermaseptin-B2, -B3, and -B4, share significant sequence identity (33–62%). researchgate.netiiitd.edu.in A common feature of most dermaseptins is a tryptophan residue at the third position from the N-terminus. nih.gov this compound itself is a 28-amino-acid peptide. researchgate.net

Discovery from Amphibian Skin Secretions, particularly Phyllomedusa bicolor

Multifunctional Nature of Dermaseptins and this compound

Dermaseptins are recognized for their multifunctional capabilities, exhibiting both broad-spectrum antimicrobial and anticancer activities. nih.govresearchgate.net

This compound possesses potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. iiitd.edu.inuniprot.org The mechanism of action is believed to involve the disruption of microbial membranes due to its amphipathic α-helical structure. nih.govuniprot.org Dermaseptins, in general, are effective against a range of pathogens including bacteria, fungi, yeasts, and protozoa, often at micromolar concentrations. nih.govnih.gov For instance, this compound and its counterpart, Dermaseptin-B4, have shown antibacterial activities with Minimum Inhibitory Concentrations (MICs) ranging from 1.3 to 11.6 µM. researchgate.net

Dermaseptin PeptideTarget OrganismsReported Activity (MIC)Reference
This compoundGram-positive and Gram-negative bacteria1.3 - 11.6 µM researchgate.net
Dermaseptin-B4Gram-positive and Gram-negative bacteria1.3 - 11.6 µM researchgate.net
DRS-CA-1Gram-positive bacteria, Gram-negative bacteria, yeast, MRSA, Pseudomonas aeruginosa4 - 8 µM nih.gov
DRS-DU-1Gram-positive bacteria, Gram-negative bacteria, yeast, MRSA, Pseudomonas aeruginosa4 - 8 µM nih.gov

In addition to their antimicrobial properties, dermaseptins, including this compound, have demonstrated significant anticancer potential. researchgate.netresearchgate.net Research has shown that Dermaseptin-B2 and -B3 can inhibit the proliferation of human prostate cancer (PC-3) cells by over 90% in vitro, with an EC50 of approximately 2-3 μM. nih.govresearchgate.net These peptides have also been found to inhibit the formation of PC-3 cell colonies and the proliferation of endothelial cells, suggesting anti-angiogenic properties. nih.govresearchgate.net

The proposed mechanism for their anticancer activity involves the electrostatic interaction between the positively charged peptides and the negatively charged membranes of cancer cells. nih.gov This interaction leads to membrane disruption and subsequent cell death, which can occur through necrosis or apoptosis. nih.govresearchgate.net For example, one study noted that this compound caused 50% cytotoxicity in MCF-7 breast cancer cells at a concentration of 10 µM (27.8 µg/mL). mdpi.com

Dermaseptin PeptideCancer Cell LineReported EffectReference
This compoundPC-3 (prostate)>90% proliferation inhibition, EC50 ~2-3 µM nih.govresearchgate.net
Dermaseptin-B2PC-3 (prostate)>90% proliferation inhibition, EC50 ~2-3 µM nih.govresearchgate.net
This compoundMCF-7 (breast)50% cytotoxicity at 10 µM mdpi.com

Immunomodulatory Properties

The immunomodulatory functions of Host Defense Peptides like this compound are multifaceted, involving the ability to both stimulate and suppress immune responses to effectively combat pathogens while preventing excessive, damaging inflammation. Although direct and extensive research specifically detailing the immunomodulatory mechanisms of this compound is still developing, the well-documented activities of the broader dermaseptin family provide a strong basis for understanding its potential roles in modulating the host immune system nih.govresearchgate.net.

A primary immunomodulatory function of many cationic AMPs is the neutralization of bacterial endotoxins, particularly lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and a powerful trigger of inflammation nih.gov. When released during bacterial infection, LPS can bind to host immune cells, such as macrophages, leading to the release of a flood of pro-inflammatory cytokines, which in excess can cause septic shock nih.gov. Research on Dermaseptin-S4, a closely related peptide, has shown that it can bind to LPS, thereby suppressing macrophage activation and reducing the production of inflammatory cytokines nih.govresearchgate.net. This anti-endotoxin activity is a critical immunomodulatory effect that prevents an overzealous inflammatory response. Given this compound's similar cationic and amphipathic structure, it is likely to share this capacity for LPS neutralization.

Beyond dampening inflammation, dermaseptins can also selectively stimulate immune cells to enhance pathogen clearance. For instance, Dermaseptin-S1 has been shown to augment the microbicidal activities of neutrophils, key phagocytic cells of the innate immune system, by stimulating their production of reactive oxygen species nih.govresearchgate.net. Furthermore, other members of the family, such as Dermaseptin-S9, act as chemoattractants for human leukocytes, effectively recruiting immune cells to the site of infection or injury nih.govresearchgate.net. This targeted recruitment and activation of immune cells is a hallmark of an effective HDP. Studies on other dermaseptins have also indicated a degree of selectivity, showing potent activity against pathogens without causing harm to host cells like peritoneal macrophages imrpress.com.

Interactive Data Table: Immunomodulatory Activities of Dermaseptin Family Peptides

PeptideSource OrganismObserved Immunomodulatory EffectTarget Immune Cell/ComponentReference
Dermaseptin-S1 Phyllomedusa sauvageiStimulates microbicidal activity (ROS production)Neutrophils (Rat, Human) nih.govresearchgate.net
Dermaseptin-S4 Phyllomedusa sauvageiSuppresses activation and inflammatory cytokine production via LPS bindingMacrophages, Lipopolysaccharide (LPS) nih.govresearchgate.net
Dermaseptin-S9 Phyllomedusa sauvageiChemotactic activity (recruitment of immune cells)Human Leukocytes nih.govresearchgate.net
Dermaseptin-1 & 4 Phyllomedusa nordestinaDisplayed no toxicity toward host immune cellsPeritoneal Macrophages imrpress.com

Properties

bioactivity

Gram+ & Gram-, Cancer cells

sequence

ALWKNMLKGIGKLAGQAALGAVKTLVGAE

Origin of Product

United States

Molecular Architecture and Structural Determinants of Dermaseptin B3 Functionality

Primary Sequence Characteristics of Dermaseptin-B3

The primary structure, or amino acid sequence, of this compound is the fundamental blueprint for its higher-order structures and, consequently, its function. This compound is a 28-residue peptide. researchgate.net The specific sequence of amino acids is crucial, with family members sharing common features such as a conserved Tryptophan (Trp) residue near the N-terminus, typically at position 3, and a conserved motif in their central regions. nih.govresearchgate.net

The primary sequence of this compound is characterized by a high content of lysine (B10760008) (Lys) residues, which are positively charged at physiological pH, and a significant number of hydrophobic (water-repelling) amino acids. This arrangement is not random but is key to the peptide's ability to interact with and disrupt microbial membranes.

PropertyValue
Peptide Name This compound
Source Organism Phyllomedusa bicolor researchgate.net
Amino Acid Sequence ALWKNMLKGIGKLAGQAALGAVKTLVGAE dharma.org.pl
Number of Residues 28 researchgate.net
Molecular Weight Approximately 2954 Da uniprot.org

Secondary Structure Formation and Amphipathicity

The linear sequence of this compound folds into a specific three-dimensional shape, its secondary structure, which is critical for its function. This folding is not static and is heavily influenced by the surrounding environment.

Formation of Alpha-Helical Conformation in Hydrophobic Environments

In aqueous solutions, this compound tends to exist in a random coil structure. However, upon encountering a hydrophobic environment, such as a cell membrane, it undergoes a significant conformational change. nih.govnih.gov Circular dichroism studies have shown that in membrane-mimetic environments, like in the presence of trifluoroethanol (TFE), dermaseptins adopt a predominantly alpha-helical conformation. nih.govnih.gov The alpha-helix is a common secondary structure motif where the polypeptide chain is coiled into a spiral. uvm.edu This transition from a random coil to an alpha-helix is a hallmark of many membrane-active peptides. nih.gov The integrity of this alpha-helical structure is considered important for the biological activity of dermaseptins. nih.gov

Significance of Cationic Charge and Hydrophobic Domains

The functionality of this compound is intrinsically linked to its amphipathic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. When folded into an alpha-helix, the side chains of the amino acids are positioned in a way that creates distinct faces on the helix. One face is populated by the positively charged lysine residues, forming a cationic domain, while the opposite face is dominated by nonpolar, hydrophobic residues. uu.nl

This segregation of charges and hydrophobicity is crucial for its mechanism of action. The initial interaction with microbial membranes is thought to be driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell surface. mdpi.com Following this initial binding, the hydrophobic domain facilitates the insertion of the peptide into the lipid bilayer, leading to membrane perturbation. bicnirrh.res.in The presence of both cationic and hydrophobic domains is a shared characteristic among many antimicrobial peptides. researchgate.netmdpi.com

Biosynthesis and Precursor Processing

This compound, like other amphibian skin peptides, is not synthesized in its final, active form. Instead, it is produced as a larger precursor protein that undergoes a series of processing steps.

Gene-Encoding and Expression in Skin Glands

This compound is encoded by a gene that is expressed in the granular glands of the frog's skin. dharma.org.pluniprot.org These glands are part of a sophisticated chemical defense system that synthesizes and stores a cocktail of bioactive peptides. nih.gov When the frog is under stress or threatened, these peptides are released onto the skin surface. nih.gov The expression of genes for antimicrobial peptides is a known component of the skin's immune response. frontiersin.org

Role of Conserved N-terminal Preprosequences

The initial product of gene translation is a prepro-dermaseptin. This precursor has a tripartite structure consisting of an N-terminal signal peptide, an acidic pro-region, and the C-terminal dermaseptin (B158304) sequence. bicnirrh.res.inresearchgate.net The signal peptide directs the precursor to the secretory pathway. Following this, the acidic pro-region is cleaved by specific enzymes. This entire N-terminal preprosequence is remarkably conserved across different dermaseptin precursors, even those that give rise to peptides with different final sequences and activities. researchgate.netiiitd.edu.in This suggests that this conserved "secretory cassette" plays a fundamental role in the correct processing and secretion of the mature peptide. researchgate.net The final cleavage to release the active this compound often occurs at a pair of basic residues, a common processing signal in peptide biosynthesis. uniprot.org

Elucidation of Antimicrobial Mechanisms of Action of Dermaseptin B3

Interaction with Microbial Cell Membranes

The primary mode of action for Dermaseptin-B3 involves a multi-step interaction with the microbial cell membrane, leading to its disruption and subsequent cell death. sci-hub.senih.govnih.gov This process is initiated by electrostatic interactions, followed by membrane insertion and the formation of pores that compromise the membrane's integrity. uniprot.orgnih.govmdpi.com

As a cationic peptide, this compound possesses a net positive charge, which facilitates its initial binding to the negatively charged components of microbial cell membranes. nih.govnih.govnih.gov Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, creating a strong electrostatic attraction for the positively charged this compound. nih.govfrontiersin.org This initial electrostatic interaction is a crucial step that concentrates the peptide on the microbial surface, a prerequisite for its subsequent disruptive actions. nih.gov The selective targeting of microbial membranes over those of mammalian cells, which are typically composed of neutral zwitterionic phospholipids, is largely attributed to this difference in surface charge. nih.govfrontiersin.org

Following the initial electrostatic binding, this compound peptides insert into the lipid bilayer, leading to its disruption. uniprot.orgnih.govmdpi.com This process is driven by the amphipathic nature of the peptide's α-helical structure, which features distinct hydrophobic and hydrophilic faces. researchgate.net

Several models have been proposed to describe the mechanism of membrane disruption by antimicrobial peptides like this compound. The two most prominent models are the "carpet model" and the "toroidal pore model". researchgate.netspandidos-publications.commdpi.com

Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. sci-hub.sespandidos-publications.com Once a threshold concentration is reached, the peptides induce membrane destabilization and disintegration in a detergent-like manner, leading to the formation of transient pores or micelles. spandidos-publications.comppm.edu.pl This model suggests that the peptide does not need to insert deeply into the membrane core to cause lysis. sci-hub.se

Toroidal Pore Model: This model proposes that the peptides insert into the membrane and, in cooperation with the lipid molecules, form water-filled pores. researchgate.netmdpi.com In these "toroidal" pores, the lipid monolayers bend inward to line the pore, such that the pore is continuous with both the inner and outer leaflets of the membrane. ppm.edu.plmdpi.com This structure allows for the passage of ions and small molecules, leading to the dissipation of electrochemical gradients and eventual cell death. mdpi.com

The exact model that this compound follows may depend on factors such as peptide concentration and the specific lipid composition of the target membrane. Some studies suggest that dermaseptins, in general, act via a "carpet-like" mechanism. sci-hub.semdpi.com

The formation of pores or the general destabilization of the membrane by this compound leads to a rapid increase in membrane permeability. uniprot.orgnih.govmdpi.com This permeabilization allows for the leakage of essential intracellular components, such as ions, ATP, and metabolites, and the influx of water, leading to osmotic instability. nih.govmdpi.com Ultimately, this loss of barrier function results in cell lysis and death. uniprot.orgmdpi.com

Membrane Insertion and Disruption

Pore Formation Models (e.g., Carpet Model, Toroidal Pore Model)

Potential Intracellular Targets and Metabolic Interference

While the primary mechanism of action for this compound is membrane disruption, there is evidence to suggest that some antimicrobial peptides can translocate across the membrane and interact with intracellular targets. uniprot.orgnih.gov Once inside the cell, these peptides could potentially interfere with essential metabolic processes, such as DNA replication, protein synthesis, or enzymatic activity. researchgate.netmdpi.com However, for this compound, the rapid lytic effect observed suggests that membrane disruption is the dominant and lethal event. Further research is needed to fully elucidate any potential intracellular activities of this compound.

Mechanisms Underlying Low Microbial Resistance Propensity

A significant advantage of antimicrobial peptides like this compound is the low frequency of microbial resistance development compared to conventional antibiotics. sci-hub.se This is largely attributed to their mechanism of action, which targets the fundamental structure of the cell membrane rather than a specific protein or metabolic pathway. nih.govnih.gov

The physical disruption of the lipid bilayer is a difficult target for bacteria to modify through single-point mutations. sci-hub.se Altering the fundamental composition of the cell membrane to prevent peptide binding would likely require substantial and potentially detrimental changes to the cell's physiology. This multi-faceted and non-specific attack on the membrane makes the evolution of resistance a much slower and less probable event. nih.govresearchgate.net

Investigation of Anticancer Mechanisms of Action of Dermaseptin B3

Differential Interaction with Cancer Cell Membranes

The initial and critical step in the anticancer action of peptides like Dermaseptin-B3 is their selective interaction with the cancer cell membrane. This selectivity is largely driven by electrostatic interactions between the positively charged peptide and the negatively charged surface of cancer cells. mdpi.comnih.gov This interaction facilitates the accumulation of the peptide on the cell surface, leading to membrane disruption and subsequent cell death. mdpi.comresearchgate.net

The plasma membranes of cancer cells exhibit a higher net negative charge compared to normal cells. mdpi.comnih.gov This is due to an increased presence of anionic molecules on the outer leaflet of the membrane. Key contributors to this negative charge include:

Phosphatidylserine (B164497) (PS): In healthy cells, PS is typically restricted to the inner leaflet of the plasma membrane. However, in many cancer cells, it is exposed on the outer surface, contributing to the anionic charge and serving as a target for cationic peptides. mdpi.comnih.gov

Glycosaminoglycans (GAGs): Cancer cells often overexpress highly sulfated GAGs, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, on their surface. mdpi.comnih.govplos.org These molecules are significant contributors to the negative surface charge.

Mucin Proteins: Some cancer cells feature negatively charged mucin proteins on their exterior. mdpi.comnih.gov

The electrostatic attraction between the cationic this compound and these anionic components is considered a primary element in the selective targeting and destruction of cancer cells. mdpi.comnih.gov This interaction allows the peptide to accumulate on the tumor cell surface, a prerequisite for its lytic activity. mdpi.comnih.gov

Induction of Cell Death Pathways

Following membrane interaction, this compound and its related peptides induce cell death. Research, primarily on the closely related Dermaseptin-B2, has explored the specific pathways involved, pointing towards a lytic form of cell death rather than a programmed one.

Apoptosis is a programmed form of cell death characterized by specific morphological and biochemical events, including the activation of caspases. Studies on Dermaseptin-B2's effect on PC-3 prostate cancer cells showed no activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govplos.org While a hormonotoxin conjugate of Dermaseptin-B2 was found to induce apoptosis, this was in contrast to the native peptide. researchgate.netnih.gov For instance, treatment of PC3 cells with the hormonotoxin H-B2 led to significant DNA fragmentation, a hallmark of apoptosis, whereas the same concentration of the parent Dermaseptin-B2 did not. mdpi.com This suggests that the primary mechanism for the unmodified Dermaseptin-B2, and likely by extension this compound, is not apoptosis. nih.govplos.org

Evidence strongly suggests that the cell death induced by Dermaseptin-B2, and presumably this compound, is necrotic. researchgate.netplos.org Necrosis is a form of cell death characterized by membrane rupture and the release of intracellular contents. A key indicator of necrosis is the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase (LDH) into the extracellular environment. nih.gov

Studies on Dermaseptin-B2 demonstrated a rapid, dose-dependent increase in cytosolic LDH release from PC-3 tumor cells upon treatment. nih.govplos.org Furthermore, flow cytometry analysis of PC-3 cells treated with Dermaseptin-B2 showed a significant increase in cells staining positive for propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, and a population of cells positive for both Annexin-V and PI, indicating late-stage apoptosis or necrosis. nih.gov The absence of a distinct early apoptotic population (Annexin-V positive, PI negative) further supports a necrotic mechanism. nih.govplos.org

Table 1: Effect of Dermaseptin-B2 on PC-3 Cell Viability Markers

Treatment PI Positive Cells (%) Annexin-V/PI Positive Cells (%) Caspase-3 Activation Reference
Untreated Control ~8% ~12% No nih.gov

Apoptosis

Cellular Internalization Pathways

While membrane lysis is a key mechanism, some studies indicate that dermaseptins can also enter cancer cells. peerj.comresearchgate.net The pathway for this internalization appears to be linked to the same surface molecules that mediate the initial binding.

Research on Dermaseptin-B2 has highlighted the crucial role of cell surface glycosaminoglycans (GAGs) in its anticancer activity and cellular uptake, particularly in sensitive cell lines like PC-3. plos.orgpeerj.comnih.gov

Confocal microscopy has shown that in sensitive PC-3 cells, fluorescently labeled Dermaseptin-B2 rapidly accumulates at the cell membrane and subsequently enters the cytoplasm and even the nucleus. plos.orgresearchgate.netnih.gov In contrast, in less sensitive U87MG glioblastoma cells, the peptide remains packed in vesicles at the cell membrane. plos.orgresearchgate.netnih.gov

The involvement of GAGs was confirmed through experiments where PC-3 cells were pretreated with sodium chlorate, an inhibitor of GAG sulfation. This pretreatment significantly reduced the antiproliferative activity of Dermaseptin-B2. plos.orgnih.gov The peptide's activity could be partially restored by adding exogenous chondroitin sulfate C, confirming that sulfated GAGs are important partners for the peptide's function. plos.orgnih.gov These findings strongly suggest that GAGs act as cell surface receptors or concentration points, mediating the internalization and subsequent cytotoxic effects of the peptide. plos.orgpeerj.com

Table 2: Summary of Research Findings on Dermaseptin-B2/B3 Mechanisms

Mechanism Aspect Key Finding Peptide Studied Target Cell Line Reference
Membrane Interaction Interaction is driven by electrostatic attraction to anionic components like phosphatidylserine and GAGs. Dermaseptins (general), DRS-B2 Cancer Cells (general), PC-3 mdpi.comnih.govnih.gov
Cell Death Pathway Induces necrotic cell death, evidenced by LDH release and lack of caspase-3 activation. Dermaseptin-B2 PC-3 nih.govplos.org

| Cellular Internalization | Internalization into the cytoplasm and nucleus of sensitive cells is mediated by cell surface GAGs. | Dermaseptin-B2 | PC-3 | plos.orgresearchgate.netnih.gov |

Effects on Angiogenesis (Insights from Dermaseptin (B158304) B2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with the necessary nutrients and oxygen to expand. anr.fr Molecules that can inhibit this process are considered promising candidates for cancer therapy. anr.frfrontiersin.org While direct studies on this compound's anti-angiogenic properties are emerging, extensive research on its close homolog, Dermaseptin-B2, provides significant insights into this mechanism. spandidos-publications.com Both Dermaseptin-B2 and B3 have been shown to inhibit the differentiation of bovine aortic endothelial cells, suggesting they share similar anti-angiogenic capabilities. spandidos-publications.commdpi.com

Dermaseptin-B2 has demonstrated potent angiostatic (inhibiting blood vessel growth) activities both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govnih.govmendeley.comnih.govnih.govresearchgate.net The peptide directly targets and inhibits the proliferation and differentiation of endothelial cells, which are the primary cells lining blood vessels. anr.frnih.gov This action effectively blocks the formation of capillary-like structures, a key step in angiogenesis. nih.govnih.gov

In vitro studies have utilized various models to demonstrate the anti-angiogenic effects of Dermaseptin-B2. Research showed that it inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) and aortic bovine artery endothelial (ABAE) cells in a dose-dependent manner. nih.gov Furthermore, its ability to stop the differentiation of these cells into capillary networks was tested using established models. nih.govresearchgate.net In the presence of the pro-angiogenic fibroblast growth factor-2 (FGF-2), HUVEC cells typically form a complete capillary network on a substance called Matrigel™. nih.gov However, treatment with Dermaseptin-B2 significantly disrupts this process. nih.gov Similarly, when ABAE cells are cultured on collagen to induce tube formation, a 5 µM concentration of Dermaseptin-B2 completely inhibits the development of these structures. researchgate.net Notably, the peptide appears to disturb the formation of these capillaries without showing toxicity towards the undifferentiated endothelial cells already attached to the culture layers. researchgate.net Combined with the angiogenic factor FGF-2, Dermaseptins B2 and B3 have been observed to inhibit the formation of capillary networks by more than 88%. mdpi.com

The anti-angiogenic properties of Dermaseptin-B2 have also been confirmed in vivo. In a xenograft model using human prostate adenocarcinoma PC3 cells in mice, treatment with Dermaseptin-B2 not only inhibited tumor growth but also significantly reduced the associated tumor angiogenesis. nih.gov This reduction in blood vessel formation within the tumor was quantified as a 24% decrease in tumors of the treated group. frontiersin.org This confirms that the angiostatic activity observed in vitro translates to a functional anti-tumor effect in a living system. nih.gov

The mechanism appears to be selective, with Dermaseptin-B2 targeting activated endothelial cells involved in the angiogenic process, while having no effect on non-tumoral cells. anr.fr Research into the specific molecular pathways has suggested that Dermaseptin-B2 can downregulate genes involved in angiogenesis. scirp.org

Table 1: In Vitro Effects of Dermaseptin-B2 on Endothelial Cells

Cell Line Model Finding Reference
HUVEC Proliferation Assay Inhibited proliferation in a dose-dependent manner. nih.gov
ABAE cells Proliferation Assay Inhibited proliferation in a dose-dependent manner. nih.gov
HUVEC Differentiation on Matrigel™ (with FGF-2) Significantly inhibited the formation of a complete linked capillary network. nih.gov
ABAE cells Differentiation on Collagen (with FGF-2) Completely inhibited the formation of capillary tubes at a 5 µM concentration. researchgate.net
ABAE cells Capillary Network Formation (with FGF-2) Inhibition rate exceeded 88% when combined with Dermaseptin B2. mdpi.com

Table 2: In Vivo Effects of Dermaseptin-B2 on Angiogenesis

Model Cell Line Finding Reference
Xenograft in nude mice Human Prostate Adenocarcinoma (PC3) Inhibited tumor-associated angiogenesis. nih.gov
Xenograft in mice Human Prostate Adenocarcinoma (PC3) Resulted in a 24% reduction of angiogenesis in tumors. frontiersin.org

Spectrum of Biological Activities of Dermaseptin B3 in Academic Research

Antimicrobial Efficacy Studies

Dermaseptins, including Dermaseptin-B3, are known for their lytic activity against a variety of microorganisms, often at micromolar concentrations. peerj.comnih.gov Their mechanism of action is largely attributed to their ability to interact with and disrupt the lipid bilayers of microbial cell membranes. uniprot.orgmdpi.com

Activity Against Gram-Positive Bacteria

This compound has demonstrated potent antimicrobial activity against Gram-positive bacteria. uniprot.orgsci-hub.se Research has shown that this compound is one of the most effective peptides against Staphylococcus aureus, showing significantly higher efficiency compared to other dermaseptins like DRS S1. iiitd.edu.in The broad-spectrum activity of the dermaseptin (B158304) family includes effectiveness against various Gram-positive bacteria. nih.govsci-hub.se

Activity Against Gram-Negative Bacteria

The antimicrobial spectrum of this compound extends to Gram-negative bacteria. uniprot.orgsci-hub.se It exhibits lethal activity against these bacteria at micromolar doses. iiitd.edu.in While specific data for this compound against all strains is not always detailed separately from the broader dermaseptin family, the family as a whole is recognized for its potent action against Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa. iiitd.edu.innih.gov

Antifungal and Anti-Yeast Activities

Dermaseptins, as a class of peptides, are recognized for their effectiveness against fungi and yeasts. nih.govmdpi.comsci-hub.senih.gov Studies have highlighted the cytotoxicity of various dermaseptins against Candida albicans. nih.gov Dermaseptin-B2, a closely related peptide, has shown activity against Aspergillus fumigatus. nih.gov Research on Dermaseptin-PH, another member of the family, has shown it inhibits the growth of the pathogenic yeast Candida albicans. researchgate.net A recent study demonstrated that dermaseptins have robust anti-Candida activity, with a minimum inhibitory concentration (MIC) of 15.62 μg/mL and a minimum fungicidal concentration (MFC) of 31.25 μg/mL against Candida auris. researchgate.netnih.gov

Activity Against Protozoans and Enveloped Viruses

The biological activities of the dermaseptin family include effects against protozoans and enveloped viruses. nih.govsci-hub.seresearchgate.net Research has demonstrated that dermaseptins can be lethal to protozoa. nih.govmdpi.comnih.gov For instance, Dermaseptin-01 has been investigated for its activity against Leishmania amazonensis. nih.goveurekaselect.comresearchgate.net While direct studies on this compound against specific viruses are limited, the broader family is known to be lethal against enveloped viruses. sci-hub.seresearchgate.net

Anticancer Efficacy Studies

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. spandidos-publications.comnih.gov

Anti-Proliferative Effects on various Cancer Cell Lines

This compound has been shown to exhibit anti-proliferative effects on various cancer cell lines. peerj.comnih.govresearchgate.net

Prostate Cancer:

PC-3 Cells: In vitro studies have demonstrated that this compound inhibits the proliferation of the human prostatic adenocarcinoma cell line PC-3 by more than 90%, with an EC50 of approximately 2-3 μM. spandidos-publications.comresearchgate.net It has also been shown to inhibit the formation of PC-3 cell colonies in soft agar (B569324). researchgate.netresearchgate.net

Breast Cancer:

MCF-7 Cells: Research has evaluated the ability of this compound to inhibit thymidine (B127349) incorporation in the transformed human breast cancer cell line MCF-7, showing 50% cytotoxicity at a concentration of 10 µM (27.8 µg/mL). iiitd.edu.inmdpi.com

Other Cancer Cell Lines: While much of the specific research has focused on PC-3 and MCF-7 cells, the broader dermaseptin family has shown activity against a range of other cancer cell lines, including:

Human non-small cell lung cancer (H157) spandidos-publications.com

Human neuronal glioblastoma (U251MG) spandidos-publications.com

Human liver cancer (HepG2) spandidos-publications.com

Human lung cancer (H460) spandidos-publications.com

Human neurospongioma (U251MG) spandidos-publications.com

It is noted that this compound showed a slight inhibitory effect on the non-tumor mouse cell line NIH-3T3 only at high doses, suggesting a degree of selectivity for cancer cells. researchgate.net

Interactive Data Table: Antimicrobial Activity of Dermaseptin Family Peptides

Peptide Organism Activity Source
This compound Staphylococcus aureus (Gram-positive) Highly effective iiitd.edu.in
This compound Gram-negative bacteria Potent activity uniprot.orgsci-hub.se
Dermaseptins Candida albicans (Yeast) Cytotoxic nih.gov
Dermaseptins Candida auris (Yeast) MIC: 15.62 µg/mL, MFC: 31.25 µg/mL researchgate.netnih.gov
Dermaseptin-01 Leishmania amazonensis (Protozoan) Leishmanicidal eurekaselect.com
Dermaseptins Enveloped Viruses Lethal activity sci-hub.seresearchgate.net

Interactive Data Table: Anticancer Activity of this compound

Cell Line Cancer Type Effect Concentration Source
PC-3 Human Prostatic Adenocarcinoma >90% proliferation inhibition EC50 ~2-3 μM spandidos-publications.comresearchgate.net
PC-3 Human Prostatic Adenocarcinoma Inhibition of colony formation - researchgate.netresearchgate.net
MCF-7 Human Breast Cancer 50% cytotoxicity 10 µM iiitd.edu.inmdpi.com
NIH-3T3 Non-tumor mouse cell line Slight inhibition at high doses - researchgate.net

Inhibition of Tumor Cell Colony Formation

Research has demonstrated the capacity of this compound to impede the formation of tumor cell colonies. In vitro studies have shown that this compound, alongside its counterpart Dermaseptin-B2, effectively inhibits the colony formation of human prostatic adenocarcinoma PC-3 cells in soft agar. nih.govresearchgate.netresearchgate.net This anti-proliferative action suggests a potential to disrupt the anchorage-independent growth that is a hallmark of malignant cells. researchgate.netmdpi.com Furthermore, the inhibitory effect of this compound extends to the proliferation and differentiation of vascular endothelial cells, indicating a potential to interfere with angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis. researchgate.netmdpi.com When combined with the angiogenic factor FGF-2, this compound, along with B2, showed an inhibition rate of capillary network formation exceeding 88%. mdpi.com

Table 1: Inhibitory Effects of this compound on Cellular Processes

Cell Line/Process Observed Effect Reference
Human Prostatic Adenocarcinoma (PC-3) Inhibition of colony formation in soft agar. nih.govresearchgate.netresearchgate.net
Aortic Endothelial ABAE Cells Inhibition of proliferation and differentiation. mdpi.com
Capillary Network Formation (in presence of FGF-2) Over 88% inhibition. mdpi.com

Selective Cytotoxicity Towards Cancer Cells with Minimal Impact on Non-Malignant Cells

A significant finding in the study of this compound is its selective cytotoxicity, showing a greater effect on cancerous cells compared to non-malignant ones. nih.gov While this compound demonstrates potent anti-proliferative activity against various human tumor cell lines, including prostate and breast cancer, it exhibits minimal impact on normal cells. nih.govspandidos-publications.comnih.gov For instance, research indicated that while this compound significantly inhibited the proliferation of the human prostatic adenocarcinoma PC-3 cell line, it had only a slight inhibitory effect on the non-tumor mouse cell line NIH-3T3, and only at high concentrations. nih.gov This selectivity is a crucial attribute for potential therapeutic agents. The proposed mechanism for this selectivity involves the electrostatic interactions between the positively charged dermaseptin peptides and the negatively charged components on the outer membrane of cancer cells, such as phosphatidylserine (B164497). spandidos-publications.comnih.gov

Studies have reported that this compound, along with Dermaseptin-B2, can inhibit the proliferation of the PC-3 cell line by more than 90% with an EC50 of approximately 2-3 μM. nih.govresearchgate.net Another study noted 50% cytotoxicity (IC50) of this compound on transformed human MCF-7 breast cancer cells at a concentration of 10 µM (27.8 µg/mL). mdpi.com In contrast, Dermaseptin-B2 showed no toxic effect on NIH-3T3 cells at a concentration of 10 µM (39.7 µg/mL). mdpi.com This differential activity underscores the peptide's preferential targeting of tumor cells.

Table 2: Comparative Cytotoxicity of this compound

Cell Line Type Effect Concentration Reference
PC-3 Human Prostatic Adenocarcinoma >90% inhibition ~2-3 μM nih.govresearchgate.net
MCF-7 Human Breast Cancer 50% cytotoxicity (IC50) 10 µM mdpi.com
NIH-3T3 Non-tumor Mouse Fibroblast Slight inhibition High dose nih.gov

Immunomodulatory Properties (General Dermaseptin Family)

The dermaseptin family of peptides, to which this compound belongs, is recognized for its ability to modulate the host's immune system, a function that complements its direct antimicrobial and anticancer activities. nih.govbiorxiv.org These peptides are considered a component of the innate host defense system. nih.govsci-hub.se

Research on dermaseptins has revealed their capacity to stimulate the microbicidal activities of polymorphonuclear leukocytes (PMNs), which are critical components of the innate immune response. For example, Dermaseptin S1 has been shown to stimulate a significant production of reactive oxygen species (a "respiratory burst") and the release of myeloperoxidase by PMNs. sci-hub.senih.gov This stimulation enhances the ability of these immune cells to kill pathogens. Furthermore, low concentrations of Dermaseptin S1 can "prime" PMNs, enhancing their respiratory burst when subsequently stimulated by other agents like zymosan particles. sci-hub.senih.gov This stimulating and priming effect on neutrophils suggests a role for dermaseptins in amplifying the host's immediate defense against infections. nih.gov

Beyond direct stimulation of immune cells, the dermaseptin family modulates host defense mechanisms in broader ways. nih.govbiorxiv.org They are classified as host defense peptides (HDPs) that can alter innate immune pathways in response to pathogens and modify the subsequent adaptive immune response. jmb.or.kr Some dermaseptins can bind to lipopolysaccharides (LPS), which could suppress macrophage activation and reduce the production of inflammatory cytokines. nih.gov Conversely, other members of the family, like Dermaseptin-01, have been shown to increase the phagocytic capacity and hydrogen peroxide production by macrophages. mdpi.comeurekaselect.com Another example, DMS-DA6, demonstrated the ability to modulate leukocyte populations and cytokine production in infected tissue, suggesting that its immunomodulatory properties can enhance its direct bactericidal activity in a living organism. biorxiv.org This capacity to regulate inflammatory processes, either by inducing or inhibiting cytokine secretion or by modulating immune cell recruitment, highlights the multifaceted role of dermaseptins in host defense. biorxiv.org

Structure Activity Relationship Sar Studies of Dermaseptin B3

Correlating Primary Sequence Features with Biological Activity

A highly conserved feature within the dermaseptin (B158304) family is the presence of a tryptophan (Trp) residue near the N-terminus, typically at position 3. nih.govuu.nl This feature is also present in Dermaseptin-B3 and is considered important for its activity. The primary structure of this compound consists of 28 amino acid residues and, unlike some other dermaseptins, it does not have a modified C-terminal residue. researchgate.net The specific arrangement of hydrophobic and cationic residues along the peptide chain is a key determinant of its ability to interact with and disrupt microbial and cancer cell membranes. nih.gov

Table 1: Primary Sequence of this compound

FeatureDescription
Amino Acid Sequence GLRSKIWLWVLLMIWQESNKFSKKQ
Length 28 amino acids
Source Phyllomedusa bicolor
C-terminal Modification None

Role of Secondary Structure (Alpha-Helicity) in Efficacy and Selectivity

A defining characteristic of this compound and other dermaseptins is their ability to adopt an α-helical secondary structure, particularly upon interaction with biological membranes. nih.govapeptides.com In aqueous environments, these peptides are often unstructured, but they undergo a conformational change to form an amphipathic α-helix in the presence of the more hydrophobic environment of a cell membrane. nih.govnih.gov This amphipathic nature, with hydrophobic residues on one face of the helix and cationic residues on the other, is critical for its mechanism of action. nih.gov

The α-helical structure allows the peptide to insert into the lipid bilayer of target cells, leading to membrane disruption and cell death. apeptides.com The degree of helicity can influence both the efficacy and selectivity of the peptide. For instance, a higher α-helicity is often associated with stronger interactions with cell membranes. biorxiv.orgnih.gov Studies on other dermaseptins have shown that the transition to an α-helical structure is a key step in their antimicrobial and anticancer activities. peerj.complos.org The helical conformation facilitates the "carpet" model of membrane disruption, where the peptides accumulate on the membrane surface before causing permeabilization. mdpi.com

Impact of Cationicity on Membrane Interaction and Target Specificity

The net positive charge, or cationicity, of this compound is a primary driver of its interaction with target cell membranes and its specificity. nih.govresearchgate.net Bacterial and cancer cell membranes typically have a net negative charge due to the presence of anionic molecules like phosphatidylserine (B164497) and glycosaminoglycans (GAGs). mdpi.comnih.gov This negative charge creates an electrostatic attraction for the positively charged this compound, facilitating its initial binding to the cell surface. mdpi.comresearchgate.net

This electrostatic interaction is considered a major factor in the selective destruction of cancer cells over normal mammalian cells. mdpi.com Increasing the cationicity of dermaseptin peptides has been shown to enhance their antimicrobial activity and broaden their spectrum. peerj.com The positive charge plays a crucial role in the initial binding and subsequent disruption of the membrane's integrity. researchgate.net

Table 2: Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight ~3276 Da (calculated)
Net Charge (at neutral pH) Positive (Cationic) nih.gov
Secondary Structure Adopts an α-helical conformation in hydrophobic environments nih.govapeptides.com

Effects of Peptide Length and Truncations on Activity

The length of the peptide chain is another important factor influencing the biological activity of dermaseptins. This compound is a 28-residue peptide. researchgate.net Studies on other dermaseptins have shown that truncations can have varied effects on activity. For some dermaseptins, such as Dermaseptin S3, shortening the peptide chain did not negatively impact its antimicrobial potency; in fact, the truncated N-terminal domain retained or even exhibited improved lytic activity against certain bacteria. nih.govpeerj.com

However, for other dermaseptins, the integrity of the N-terminus is essential for antimicrobial activity. peerj.com Truncated analogues of Dermaseptin S4, for example, showed reduced cytotoxic effects on red blood cells, suggesting that modifications in length can also affect selectivity. nih.govpeerj.com While specific truncation studies on this compound are not as extensively detailed, the general findings from the dermaseptin family suggest that peptide length is a critical parameter that can be modulated to fine-tune activity and selectivity.

Influence of Specific Amino Acid Residues on Function

Lysine (B10760008) (Lys) residues, being positively charged, are key contributors to the peptide's cationicity and its interaction with negatively charged membranes. nih.gov The distribution of lysine and other cationic residues is critical for creating the positively charged face of the amphipathic helix. Substitutions of specific amino acids can significantly alter the peptide's activity. For instance, introducing additional lysine residues in Dermaseptin S4 was found to markedly increase its antimicrobial activity. peerj.com The specific sequence of hydrophobic and hydrophilic amino acids in this compound dictates its amphipathic character and, consequently, its ability to disrupt membranes. nih.govapeptides.com

Advanced Research Methodologies for Dermaseptin B3 Investigation

In Vitro Assays for Biological Activity

A range of in vitro assays has been pivotal in understanding the biological effects of Dermaseptin-B3 at a cellular level. These assays provide quantitative data on its antimicrobial and cytotoxic properties.

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are fundamental parameters in microbiology for assessing the efficacy of an antimicrobial agent. microbe-investigations.comnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period. nih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating the agent's bactericidal (killing) activity. microbe-investigations.combmglabtech.com

The determination of MBC is contingent upon first establishing the MIC value. bmglabtech.com A common approach involves serial dilutions of the antimicrobial agent in a liquid broth medium inoculated with the target microorganism. academicjournals.org Following incubation, the MIC is identified as the lowest concentration at which no visible turbidity or growth is observed. nih.govacademicjournals.org To determine the MBC, aliquots from the clear tubes (at and above the MIC) are subcultured onto an antibiotic-free solid agar (B569324) medium. bmglabtech.com After further incubation, the concentration at which no bacterial colonies form is recorded as the MBC. iiitd.edu.in

For this compound and its analogs, these assays have been crucial in quantifying their potency against various bacterial strains. Research has shown that this compound and a related peptide, Dermaseptin-B4, are bactericidal, as evidenced by the absence of colony-forming units after overnight incubation with the peptides at a concentration of 1 µM. iiitd.edu.in

Table 1: Key Terms in Antimicrobial Activity Assays

TermDefinition
Minimal Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov
Minimal Bactericidal Concentration (MBC) The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population. bmglabtech.com

Cell Proliferation Assays (e.g., DNA incorporation, cell counting)

Cell proliferation assays are essential tools for evaluating the impact of compounds on cell growth and viability. baseclick.eu These assays can be broadly categorized into methods that measure metabolic activity, and those that directly assess DNA synthesis or cell numbers. baseclick.eunih.gov

Direct cell counting, either manually using a hemocytometer or through automated methods, provides a straightforward measure of cell proliferation. nih.gov Another direct approach involves monitoring the incorporation of labeled nucleosides, such as [3H]-thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during cell division. baseclick.eusigmaaldrich.com The amount of incorporated label is proportional to the rate of cell proliferation.

Metabolic assays, such as those using tetrazolium salts like MTT, MTS, or WST-8, provide an indirect measure of cell viability by assessing mitochondrial dehydrogenase activity. biocompare.comchem17.com Active cells reduce the tetrazolium salt to a colored formazan (B1609692) product, the amount of which correlates with the number of living cells. chem17.com

In the context of this compound, cell proliferation assays have been used to investigate its antiproliferative effects on various cell lines. For instance, studies have demonstrated that this compound inhibits the proliferation of human prostate adenocarcinoma PC-3 cells. researchgate.net The antiproliferative activity was quantified by treating the cells with different concentrations of the peptide and subsequently counting the cells using crystal violet staining. researchgate.net These experiments revealed a significant dose-dependent inhibition of PC-3 cell proliferation. researchgate.net

Table 2: Common Cell Proliferation Assay Methods

Assay TypePrincipleExamples
DNA Synthesis Measures the incorporation of labeled nucleosides into new DNA strands.[3H]-thymidine incorporation, BrdU assay. baseclick.eusigmaaldrich.com
Metabolic Activity Quantifies the metabolic activity of viable cells, often via mitochondrial function.MTT, MTS, WST-8 assays. biocompare.comchem17.com
Cell Counting Directly enumerates the number of cells in a population.Hemocytometer, automated cell counters. nih.gov

Flow Cytometry for Cell Viability and Death Mechanism Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. jrmds.in It is widely used to assess cell viability and to elucidate the mechanisms of cell death, such as apoptosis and necrosis. jrmds.inimmunologyresearchjournal.com

For cell death analysis, a common method involves double staining with Annexin V and a viability dye like Propidium (B1200493) Iodide (PI). jrmds.inmdpi.com In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify apoptotic cells. jrmds.in PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells but can enter dead or necrotic cells with compromised membrane integrity. mdpi.com This dual staining allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). mdpi.com

This methodology has been applied to investigate the effects of dermaseptin (B158304) peptides. For example, in studies involving the related peptide Dermaseptin-B2, flow cytometry with Annexin V and 7-AAD (a viability dye similar to PI) was used to analyze cell viability and death in PC3 and U87MG cell lines. researchgate.net Similarly, the effects of a hormonotoxin conjugate of Dermaseptin-B2 on PC3 cells were evaluated using Annexin V-FITC and PI double staining, revealing a dose-dependent promotion of cell apoptosis. mdpi.com

Colony Formation Assays

The colony formation assay, or clonogenic assay, is an in vitro method used to determine the ability of a single cell to grow into a colony. It is a measure of cell reproductive integrity and survival after exposure to cytotoxic agents. This assay is particularly valuable in cancer research to assess the long-term effects of potential anticancer compounds.

In this assay, cells are seeded at a low density and treated with the compound of interest. After an incubation period, typically several days to weeks, the cells are fixed and stained, and the resulting colonies (usually defined as consisting of at least 50 cells) are counted. The results provide insight into the cytostatic or cytotoxic effects of the treatment.

Studies on Dermaseptin-B2, a close relative of this compound, have utilized colony formation assays to confirm its anti-proliferative activity. nih.gov Treatment of PC3 and MDA-MB231 human tumor cell lines with Dermaseptin-B2 resulted in a significant, dose-dependent inhibition of colony formation. nih.gov At certain concentrations, the peptide completely inhibited the formation of colonies, underscoring its potent antitumor activity. nih.gov Dermaseptins B2 and B3 have both been shown to inhibit PC-3 cell colony formation in soft agar. researchgate.net

Biophysical and Structural Characterization

Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. Biophysical techniques provide valuable information about its conformation and how it changes in different environments.

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure and conformational changes of chiral molecules, particularly proteins and peptides. ntu.edu.sgcreative-proteomics.com The technique measures the differential absorption of left- and right-circularly polarized light by a sample. ntu.edu.sg

In the far-UV region of the spectrum (typically 180-250 nm), the CD signal is dominated by the peptide backbone amide bonds. creative-proteomics.com The resulting spectrum provides a characteristic signature for different types of secondary structures. For example, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets show a negative band near 218 nm and a positive band around 195 nm, while random coil conformations have a strong negative band near 200 nm. creative-proteomics.com

CD spectroscopy is therefore an invaluable tool for analyzing the conformation of peptides like this compound in various environments, such as in aqueous solution versus in the presence of membrane-mimicking environments (e.g., micelles or lipid vesicles). This allows researchers to investigate whether the peptide adopts a specific structure upon interacting with its target, which is often a key step in its biological activity. The technique is sensitive to changes in conformation due to factors like pH, temperature, or ligand binding. ntu.edu.sg Computational methods can also be used in conjunction with experimental CD data to predict and validate protein and peptide structures. nottingham.ac.ukmpg.de

Mass Spectrometry Techniques for Sequence and Purity Confirmation

Mass spectrometry (MS) stands as a cornerstone technology for the primary structural analysis of this compound, ensuring the correct amino acid sequence and assessing the purity of both natural and synthetic peptide samples. Following purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), MS techniques are employed to verify the molecular identity of the peptide.

Electrospray ionization (ESI) mass spectrometry has been instrumental in determining the molecular mass of naturally occurring this compound. For instance, analysis of purified fractions from the skin secretions of Phyllomedusa bicolor revealed an ion corresponding to a calculated average molecular mass of 2780.4 Da for this compound. researchgate.net This technique ionizes the peptide directly from a solution, often generating multiply charged ions, which allows for the calculation of the molecule's mass. epfl.ch

In conjunction with ESI, tandem mass spectrometry (MS/MS) is utilized for de novo sequencing. doi.org In this process, a specific peptide ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. doi.org The mass differences between the fragments correspond to specific amino acid residues, allowing for the reconstruction of the peptide's sequence. epfl.ch This method was used to confirm the primary structure of synthetic this compound, ensuring it was indistinguishable from the native peptide. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another key tool, particularly for confirming the mass and purity of synthetically produced peptides like Dermaseptin S9. plos.org This method provides rapid and accurate mass determination, which is essential for quality control in peptide synthesis. plos.orgnih.gov

Technique Application for this compound Key Findings
Electrospray Ionization (ESI-MS) Determination of molecular mass of the natural peptide. researchgate.netuniprot.orgConfirmed the average molecular mass of this compound as 2780.4 Da. researchgate.net
Tandem Mass Spectrometry (MS/MS) De novo sequencing and confirmation of amino acid sequence. doi.orgnih.govVerified the primary structure of synthetic this compound, matching the natural product. researchgate.net
MALDI-TOF MS Purity and identity confirmation of synthetic peptides. plos.orgnih.govUsed to verify the mass and purity of related synthetic dermaseptins. plos.orgnih.gov

Molecular and Cellular Interaction Studies

Understanding how this compound interacts with cells and their components is vital to deciphering its biological activity. A suite of microscopic and biophysical methods is employed to visualize and quantify these interactions.

Confocal Microscopy for Subcellular Localization

Confocal microscopy is a high-resolution optical imaging technique that allows for the visualization of fluorescently labeled molecules within a specific plane of a cell, enabling the determination of their subcellular location. uclouvain.be To track a peptide like a dermaseptin, it is typically labeled with a fluorescent dye.

Studies on the closely related Dermaseptin-B2, which shares significant sequence identity and functional characteristics with this compound, provide insight into this process. nih.govplos.org When fluorescently labeled Dermaseptin-B2 was applied to sensitive human cancer cells (PC3), confocal microscopy revealed that the peptide rapidly accumulates at the cytoplasmic membrane before entering the cytoplasm and the nucleus. nih.govresearchgate.net In contrast, in less sensitive tumor cells (U87MG), the peptide was observed packed in vesicles at the cell membrane. nih.govresearchgate.net This differential localization suggests that the peptide's ability to penetrate the cell is linked to its efficacy. Similar studies using other dermaseptin analogues also show localization at the cell periphery and within the cytoplasm. researchgate.net This powerful technique provides a visual map of the peptide's journey into the cell, which is crucial for understanding its mechanism of action. uclouvain.be

Studies of Peptide-Membrane Interactions

The primary mode of action for many antimicrobial peptides, including dermaseptins, involves interaction with and disruption of the cell membrane. researchgate.net Dermaseptins are known to possess potent antimicrobial activity by disturbing membrane functions through their amphipathic structure. uniprot.org Biophysical techniques are used to study these interactions in detail.

Research on Dermaseptin S9, another member of the dermaseptin family, utilized various methods to probe its membrane interactions. plos.org Monolayer surface pressure measurements showed that the peptide efficiently inserts into lipid membranes. plos.org Calorimetry and nuclear magnetic resonance (NMR) experiments indicated that the peptide has a significant impact on the dynamic organization of lipid bilayers. plos.org Circular dichroism (CD) spectroscopy is also employed to study the peptide's secondary structure upon membrane interaction, often showing a transition to an α-helical conformation, which is considered its biologically active form. nih.govnih.gov These studies collectively demonstrate that dermaseptins physically interact with and alter the structure of lipid membranes, leading to permeabilization.

Investigation of Molecular Partners and Receptors (e.g., Glycosaminoglycans)

While direct receptor-mediated action is not the primary mechanism for most dermaseptins, certain cell surface molecules can act as molecular partners, influencing the peptide's activity. researchgate.net Glycosaminoglycans (GAGs), which are negatively charged polysaccharides found on the surface of many eukaryotic cells, have been identified as important interaction partners for dermaseptins. nih.govfrontiersin.org

Studies on Dermaseptin-B2 have highlighted the crucial role of sulfated GAGs in its activity against prostate cancer cells. nih.govnih.gov It was found that pretreating cells with sodium chlorate, which inhibits GAG sulfation, decreased the peptide's antiproliferative activity. nih.govplos.org This effect could be partially restored by adding exogenous chondroitin (B13769445) sulfate (B86663) C, a sulfated GAG. nih.govplos.org These findings suggest that GAGs on the cell surface act as initial binding sites, concentrating the peptide at the membrane and facilitating its subsequent disruptive action. nih.gov Circular dichroism analysis further showed that chondroitin sulfate C helps induce the α-helical structure of Dermaseptin-B2, which is essential for its function. nih.govplos.org Although direct studies on this compound's interaction with GAGs are less detailed, the high homology and similar cationic nature suggest a comparable mechanism is likely. nih.gov

Interaction Partner Investigative Method Findings for Related Dermaseptins (e.g., Dermaseptin-B2)
Cell Membranes Confocal MicroscopyAccumulation at the membrane, followed by entry into the cytoplasm and nucleus in sensitive cells. nih.govresearchgate.net
Lipid Bilayers Monolayer Insertion, Calorimetry, NMREfficient insertion and significant disruption of lipid bilayer organization. plos.org
Glycosaminoglycans (GAGs) Cell Viability Assays, Circular DichroismGAGs act as cell surface partners, potentiating peptide activity and promoting its active α-helical conformation. nih.govplos.orgnih.gov

Peptide Synthesis and Modification Techniques

The production of dermaseptins for research purposes relies on chemical synthesis, which also allows for the creation of modified analogues to probe structure-activity relationships.

Solid Phase Fmoc Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like this compound in the laboratory. researchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its use of milder chemical conditions compared to the alternative Boc (tert-butyloxycarbonyl) strategy. google.comiris-biotech.de

In this process, the peptide is built step-by-step while anchored to an insoluble resin support. uci.edulsu.edu The synthesis cycle involves:

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine. uci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. uci.edu

Washing: Excess reagents are washed away by filtration. iris-biotech.de

This cycle is repeated until the full-length peptide is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). lsu.edu this compound was successfully synthesized using this solid-phase method to confirm its structure and biological properties. researchgate.net The purity and identity of the final product are then confirmed using HPLC and mass spectrometry. researchgate.netplos.org

Preclinical In Vivo Models for Efficacy Evaluation (e.g., Xenograft Mouse Models for Anticancer Activity)

The evaluation of this compound's therapeutic potential has been significantly informed by preclinical research, which leverages both in vitro and in vivo models to ascertain its efficacy. While in vitro studies provide foundational data on the peptide's direct effects on cancer cells, in vivo models, particularly xenograft mouse models, are crucial for understanding its activity within a complex biological system.

Initial research identified this compound, isolated from the skin secretions of the South American tree frog Phyllomedusa bicolor, as a peptide with potent anti-proliferative activity. nih.gov In vitro experiments demonstrated that synthetic this compound could inhibit the proliferation of the human prostatic adenocarcinoma PC-3 cell line by over 90%. nih.govspandidos-publications.comspandidos-publications.com These promising results established the basis for subsequent investigations into its effects in living organisms.

Further studies explored the anti-angiogenic properties of this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research showed that this compound, along with the closely related Dermaseptin-B2, effectively inhibits the proliferation of aortic endothelial cells. mdpi.com In laboratory models designed to mimic the formation of blood vessels, this compound demonstrated a greater than 88% inhibition rate of capillary network formation, highlighting its potential to stifle tumor growth by cutting off its blood supply. mdpi.com

The primary model for assessing the in vivo anticancer efficacy of compounds like this compound is the xenograft mouse model. nih.gov This involves transplanting human tumor cells into immunocompromised mice, which allows the tumor to grow. nih.gov The response of this human-derived tumor to therapeutic agents can then be studied in a living system. nih.gov

While extensive in vivo data for many dermaseptins exists, detailed xenograft studies have prominently featured Dermaseptin-B2, a peptide often researched alongside this compound due to their shared origin and similar in vitro profiles. nih.govnih.gov In a xenograft model using PC-3 prostate cancer cells, treatment with Dermaseptin-B2 resulted in a 50% inhibition of tumor growth. nih.govnih.goviiitd.edu.in In some cases, treatment led to the complete disappearance of the tumor. nih.goviiitd.edu.in These findings on Dermaseptin-B2 are considered highly relevant for predicting the potential in vivo efficacy of this compound, given their analogous structures and mechanisms of action observed in vitro. nih.govplos.org

Detailed Research Findings

The preclinical investigation of this compound and its analogs provides a clear trajectory from cellular-level effects to potential systemic efficacy.

In Vitro Efficacy of this compound

The foundational anticancer activity of this compound was established against specific cancer cell lines.

Cell LineModel TypeResearch FindingReported EfficacyCitation
PC-3 (Human Prostatic Adenocarcinoma)Cell Proliferation AssayInhibition of cell proliferation>90% nih.govspandidos-publications.com
PC-3 (Human Prostatic Adenocarcinoma)Soft Agar Colony Formation AssayInhibition of colony formationData not quantified nih.gov
ABAE (Bovine Aortic Endothelial Cells)Capillary Network Formation AssayInhibition of endothelial cell differentiation and capillary formation>88% mdpi.com

In Vivo Efficacy of Related Dermaseptin-B2 in Xenograft Model

The in vivo anticancer activity of the closely related peptide, Dermaseptin-B2, provides a critical benchmark for the potential efficacy of this compound.

Model OrganismXenograft Cell LineResearch FindingReported EfficacyCitation
Nude MicePC-3 (Human Prostatic Adenocarcinoma)Inhibition of tumor growth50% reduction in tumor growth nih.govnih.goviiitd.edu.in
Nude MicePC-3 (Human Prostatic Adenocarcinoma)Tumor regressionComplete disappearance of the tumor in 2 out of 8 mice nih.goviiitd.edu.in

These preclinical evaluations, moving from in vitro cell cultures to in vivo xenograft models, underscore the significant anticancer and anti-angiogenic properties of peptides in the Dermaseptin-B family. The strong performance of this compound in cellular assays, combined with the demonstrated in vivo success of the closely related Dermaseptin-B2, provides a solid foundation for its continued investigation as a potential therapeutic agent.

Dermaseptin B3 Analogs, Derivatives, and Engineering Strategies

Rational Design and Synthesis of Peptide Analogs

Rational peptide design is a cornerstone of enhancing the therapeutic properties of antimicrobial peptides (AMPs). This approach leverages an understanding of the relationship between the peptide's structure and its function to make targeted modifications. Key physicochemical properties that are often manipulated include cationicity, hydrophobicity, and amphipathicity, which are crucial for membrane interaction and lytic activity. lambris.com Small changes in the amino acid sequence can lead to significant alterations in biological activity. nih.gov

Strategies for the rational design of dermaseptin (B158304) analogs often involve:

Amino Acid Substitution: Replacing specific amino acids to increase the net positive charge or optimize the hydrophobic moment can enhance antimicrobial potency. For instance, increasing cationicity in dermaseptin analogs has been shown to improve both the activity and the spectrum of antimicrobial action. nih.gov In a study on the dermaseptin DRP-AC4, one analog was designed to increase its net charge, which resulted in significantly increased potency against bacteria, while another was modified to complete its hydrophobic face, strengthening its binding to cancer cells. nih.gov

Modifying Helicity: The α-helical structure of dermaseptins is critical for their biological activity. nih.govmdpi.com Design strategies may focus on substitutions that stabilize or enhance this helical conformation upon interacting with target membranes. The integrity of the α-helix and the hydrophobic domain is considered important for the bioactivity of dermaseptins. nih.gov

Improving Salt Sensitivity: A designed synthetic analog of a novel dermaseptin, named peptide 14V5K, was created and showed lower salt sensitivity and more rapid bacterial killing compared to the parent peptide, demonstrating how rational design can overcome environmental limitations. mdpi.com

The synthesis of these rationally designed analogs is typically accomplished through solid-phase peptide synthesis (SPPS), a standard method that allows for the precise, residue-by-residue construction of the desired peptide sequence.

Table 1: Examples of Rational Design Strategies for Dermaseptin Analogs

Parent PeptideDesign StrategyModificationObserved Outcome
DRP-AC4Increase Net ChargeAmino acid substitutionSignificantly increased antibacterial potency nih.gov
DRP-AC4Complete Hydrophobic FaceAmino acid substitutionStronger binding to cancer cells nih.gov
Dermaseptin S4Increase CationicityIntroduction of Lysine (B10760008) at positions 7 and 14Remarkably increased activity against P. aeruginosa nih.gov
Dermaseptin-SS1Improve Salt Sensitivity & SpeedAmino acid substitution (analog 14V5K)Lower salt sensitivity and more rapid bacterial killing mdpi.com

Truncated and Modified Peptide Forms

Truncation, the shortening of a peptide's amino acid chain, is a common strategy to identify the minimal sequence required for biological activity and to potentially reduce cytotoxicity. Studies on dermaseptins have revealed that the N-terminal region is often essential for their function.

For Dermaseptin-B2, a close homolog of Dermaseptin-B3, truncation studies have demonstrated that the N-terminal segment is necessary for its antibacterial activity. kambonomad.com Conversely, deleting the C-terminal helical portion of the peptide was found to drastically decrease its antibacterial potency. kambonomad.com This indicates that while the N-terminus may be the primary driver of activity, the full length of the peptide is required for optimal function.

However, the effects of truncation can vary between different members of the dermaseptin family. For example:

The antimicrobial potency of Dermaseptin S3 was not affected after shortening its chain length; the truncated N-terminal domain retained full or even enhanced lytic activity against some bacteria. nih.gov

Truncated analogs of Dermaseptin S4 , such as K₄-S4(1-13)a, exhibited lower cytotoxic effects on red blood cells than the parent peptide. nih.gov

These findings highlight that the integrity of the N-terminus is often critical for antimicrobial action, and truncation can sometimes be used to fine-tune the balance between efficacy and safety. nih.gov

Table 2: Effects of Truncation on Dermaseptin Peptides

PeptideTruncationEffect on Antibacterial ActivityEffect on Cytotoxicity
Dermaseptin-B2 Deletion of C-terminus (Drs B2-[1–23])Drastically decreased kambonomad.comNot specified
Dermaseptin-B2 Deletion of N-terminus (Drs-B2-[10–33])Completely devoid of activity kambonomad.comNot specified
Dermaseptin S3 Shortening chain lengthRetained or improved activity nih.govNot specified
Dermaseptin S4 Truncated analog K₄-S4(1-13)aNot specifiedLower hemolytic effect nih.gov

Fusion Peptides (e.g., TAT-Fusion Analogs)

Fusion peptides are chimeric molecules created by linking two or more peptides to combine their functional properties. A prominent strategy in this area involves fusing a therapeutic peptide to a cell-penetrating peptide (CPP). CPPs are short peptides capable of translocating across cellular membranes without causing significant damage, thereby acting as delivery vectors for various molecular cargoes. viamedica.pl

One of the most well-known CPPs is the trans-activating transcriptional activator (TAT) peptide derived from the HIV-1 virus. viamedica.pl Fusing a dermaseptin analog to TAT can enhance its cellular uptake and improve its biological activity, particularly its antitumor effects.

In a key study, researchers designed a truncated analog of a novel dermaseptin (DRS-DU-1), which they named DP-1. This truncated peptide by itself had low antimicrobial activity and no cytotoxicity to tumor cells. However, when DP-1 was fused to the TAT peptide (creating a fusion peptide called DP-2), the resulting molecule exhibited strong antimicrobial activity and enhanced selective cytotoxicity toward tumor cells, while remaining non-hemolytic and non-toxic to normal human cells. nih.govresearchgate.net This work provides a strong proof-of-concept that the addition of the TAT peptide can restore and even improve the biological functions of a truncated or less active dermaseptin analog. nih.govresearchgate.net

Table 3: Activity Profile of a TAT-Fusion Dermaseptin Analog

PeptideDescriptionAntimicrobial ActivityAntitumor Cytotoxicity
DRS-DU-1 Parent PeptideHigh nih.govresearchgate.netSelective nih.govresearchgate.net
DP-1 Truncated AnalogLow nih.govresearchgate.netNone nih.govresearchgate.net
DP-2 TAT-Fusion Analog (TAT-DP-1)Strong nih.govresearchgate.netEnhanced nih.govresearchgate.net

Peptide Conjugates for Targeted Delivery (e.g., LHRH Conjugates)

To enhance the tumor-specificity of dermaseptins and reduce potential systemic toxicity, they can be conjugated to ligands that bind to receptors overexpressed on cancer cells. This approach transforms the peptide into a targeted "hormonotoxin."

A prime example is the conjugation of dermaseptins to an analog of the Luteinizing Hormone-Releasing Hormone (LHRH). LHRH receptors are known to be overexpressed in a variety of cancers, including prostate, breast, and ovarian cancers, but have limited expression in most healthy organs, making them an ideal target for drug delivery. nih.govoncotarget.comnih.gov

Researchers have successfully developed a hormonotoxin by conjugating Dermaseptin-B2 with a d-Lys⁶-LHRH analog. nih.gov Key findings from this research include:

Retained Potency: The LHRH-Dermaseptin-B2 conjugate showed a significant antiproliferative effect on the PC3 prostate cancer cell line, with an IC₅₀ value comparable to that of unconjugated Dermaseptin-B2. nih.gov

Unaltered Structure: Biophysical analysis confirmed that the addition of the LHRH moiety did not alter the secondary α-helical structure of the dermaseptin peptide. nih.gov

Reduced Toxicity & Altered Mechanism: The conjugate was better tolerated in vivo compared to Dermaseptin-B2 alone. nih.gov Further investigation revealed that the hormonotoxin induced cancer cell death via an apoptotic mechanism, in contrast to the necrotic mechanism observed for the parent dermaseptin. This shift to apoptosis is believed to account for the conjugate's lower toxicity. nih.gov

This strategy demonstrates that conjugating this compound or its close homologs to targeting peptides like LHRH is a promising approach for developing more effective and safer cancer therapies. nih.govresearchgate.net

Strategies for Formulation and Stabilization (e.g., Nanoparticle Immobilization)

A significant challenge in the therapeutic application of peptides is their potential instability and degradation in biological environments. Formulation strategies, such as immobilization on nanoparticles, are being explored to protect the peptide, improve its stability, and enhance its biological activity.

One successful approach has been the adsorption of Dermaseptin-B2 onto alginate nanoparticles (Alg NPs). mdpi.comnih.govresearchgate.net This formulation was shown to have a remarkable antibacterial activity against Escherichia coli strains, with a potency higher than that of the free peptide alone. mdpi.comnih.gov

The key advantages of this nanoparticle-based formulation include:

Enhanced Efficacy: The minimum inhibitory concentration (MIC) of the Dermaseptin-B2 immobilized on alginate nanoparticles was significantly lower (i.e., more potent) than that of the free peptide. mdpi.com

Improved Stability: The formulation demonstrated stability under conditions designed to mimic the gastrointestinal tract, including varying pH, temperature, and the presence of digestive enzymes. mdpi.comnih.gov

Potentiation with Additives: The antibacterial activity of the nanoparticle formulation was further augmented by the addition of small molecules such as lactic acid or menthol. mdpi.comnih.gov

These findings suggest that immobilizing this compound or its analogs on biocompatible nanoparticles is a viable strategy to create stable and highly effective formulations for combating bacterial infections. nih.govgoogle.com

Future Directions in Dermaseptin B3 Research

Deeper Elucidation of Molecular and Cellular Mechanisms

While it is understood that Dermaseptin-B3, like other cationic antimicrobial peptides (CAPs), exerts its effects primarily through membrane interaction, the precise molecular and cellular pathways are not fully characterized. plos.orgresearchgate.net Future investigations must move beyond general membrane disruption models to provide a more detailed picture.

A primary area of focus should be the detailed characterization of its interaction with cancer cell membranes. Studies on the related peptide Dermaseptin-B2 have shown that cell surface glycosaminoglycans (GAGs) play a partial role in its antiproliferative activity against sensitive tumor cells like the human prostate cancer cell line PC3. plos.orgresearchgate.net Research should explore whether this compound shares this dependency on GAGs and identify the specific types of GAGs involved. Furthermore, while initial interactions are likely electrostatic, subsequent events leading to membrane permeabilization or pore formation need to be visualized and defined at a higher resolution. mdpi.com

Beyond the membrane, the possibility of intracellular targets for this compound remains an open question. Research on other dermaseptins suggests that after entering the cell, these peptides can interfere with vital intracellular functions, including DNA, RNA, and protein synthesis. mdpi.com Confocal microscopy studies using fluorescently-labeled this compound could track its journey into the cell and identify its subcellular localization, such as accumulation in the cytoplasm or nucleus, as has been observed with Dermaseptin-B2 in sensitive PC3 cells. plos.orgresearchgate.net Identifying these intracellular binding partners or targets is crucial for a comprehensive understanding of its antitumor mechanism.

Table 1: Investigated Mechanisms of Action for Dermaseptin (B158304) Family Peptides

PeptideInvestigated MechanismCell Line(s)Key FindingReference
Dermaseptin-B2Cell Surface InteractionPC3, U87MGInteraction with cell surface glycosaminoglycans (GAGs) partially mediates its antiproliferative effect in sensitive cells. plos.org
Dermaseptin-B2Cellular EntryPC3Accumulates at the cytoplasmic membrane and enters the cytoplasm and nucleus in sensitive cells. researchgate.net
Dermaseptin-B2CytotoxicityPC3Induces necrosis-like cell death, evidenced by rapid lactate (B86563) dehydrogenase release without caspase-3 activation. plos.org
Dermaseptin-PPApoptosis InductionH157Induces apoptosis through both endogenous mitochondrial and exogenous death receptor pathways. frontiersin.org

Exploration of Novel Therapeutic Applications based on Preclinical Findings

Preclinical research has highlighted the potent antiproliferative effects of this compound, particularly against human prostate adenocarcinoma (PC-3) cells. researchgate.netmdpi.com A significant future direction is to broaden the scope of its therapeutic potential based on these initial findings.

Systematic screening against a diverse panel of cancer cell lines is a logical next step. This should include cancers that are notoriously resistant to conventional chemotherapy. nih.gov The efficacy of this compound against other cancer types, such as breast (MCF-7), lung (H157), and glioblastoma (U251MG), where other dermaseptins have shown activity, should be systematically evaluated. nih.govmdpi.com Furthermore, in vivo studies using xenograft models for various cancers will be essential to validate the in vitro findings and assess the peptide's antitumor efficacy in a physiological context. plos.org

Beyond oncology, the foundational identity of dermaseptins as antimicrobial agents suggests untapped potential. researchgate.net The broad-spectrum activity of the dermaseptin family against bacteria, fungi, viruses, and parasites warrants a thorough investigation into this compound's specific antimicrobial profile. nih.gov Given the rising threat of antibiotic resistance, exploring its efficacy against multidrug-resistant bacterial strains, such as MRSA, is of paramount importance. frontiersin.org Its potential as an antifungal or antiparasitic agent, particularly against pathogens like Candida albicans or Leishmania, also merits dedicated research. researchgate.net

Development of Advanced Peptide Engineering Approaches

The therapeutic application of natural peptides like this compound is often hampered by issues of stability, toxicity, and specificity. explorationpub.com Advanced peptide engineering offers a powerful strategy to overcome these limitations and enhance the molecule's drug-like properties.

Future research should focus on creating synthetic analogues of this compound. Structure-activity relationship (SAR) studies, involving systematic amino acid substitutions, can identify key residues responsible for its bioactivity and toxicity. plos.org For instance, engineering can aim to increase the peptide's cationicity or amphipathicity to enhance its interaction with microbial or cancer cell membranes while minimizing its hemolytic activity against host cells. nih.gov The synthesis of analogues with D-amino acids could be explored to increase resistance to proteolytic degradation, a common challenge for peptide drugs. explorationpub.com

Another promising avenue is the development of peptide conjugates. Fusing this compound to a cell-penetrating peptide (CPP) like TAT could enhance its uptake into target cells. nih.gov Alternatively, conjugating it to a tumor-targeting moiety, such as an antibody fragment or a ligand for a cancer-specific receptor (e.g., LHRH), could dramatically improve its specificity and reduce off-target effects. mdpi.com Such "hormonotoxin" approaches have been explored for Dermaseptin-B2, providing a template for future this compound research. mdpi.com

Comparative Proteomics and Functional Genomics of Amphibian Skin Secretions

This compound is just one of many bioactive peptides found in the skin secretions of Phyllomedusa bicolor. researchgate.net A broader, systems-level approach using comparative proteomics and functional genomics can provide invaluable context and uncover novel therapeutic leads.

Future research should involve a comprehensive peptidomic analysis of the skin secretions from various Phyllomedusa and related frog species. acs.orgtudelft.nl By comparing the peptide profiles, researchers can identify conserved sequence motifs and structural features across the dermaseptin family and understand the evolutionary diversification of these defense peptides. nih.govusgs.gov High-resolution mass spectrometry and de novo sequencing are powerful tools for this purpose, enabling the characterization of dozens or even hundreds of peptides from a single sample. researchgate.net

Transcriptomic analysis of the frog's skin glands can complement these proteomic studies. By sequencing the mRNA from the glands, it is possible to identify the precursor proteins from which the mature peptides are cleaved. tudelft.nl This genetic information can reveal the full diversity of the dermaseptin arsenal (B13267) encoded in the frog's genome and provide templates for the synthesis of novel peptide variants. nih.gov This comparative approach not only deepens our understanding of the chemical ecology of amphibians but also accelerates the discovery of new peptides with potentially superior therapeutic properties compared to this compound.

Strategies to Enhance Peptide Stability and Delivery for In Vivo Research

A major hurdle in translating peptide research from the bench to preclinical and clinical settings is the inherent instability and poor bioavailability of peptides in vivo. explorationpub.comfu-berlin.de Future research on this compound must proactively address these challenges to enable effective in vivo studies.

One key area is the development of strategies to protect the peptide from proteolytic enzymes in the bloodstream and tissues. As mentioned, the incorporation of non-natural amino acids or cyclization of the peptide backbone can significantly increase its half-life. explorationpub.com

Another critical focus is the creation of advanced delivery systems. Encapsulating this compound within nanoparticles, such as those made from biodegradable polymers like alginate, can protect it from degradation, reduce its systemic toxicity, and potentially facilitate targeted delivery. mdpi.com Studies with Dermaseptin-B2 have shown that adsorption onto alginate nanoparticles can enhance its antibacterial activity. mdpi.com Similar nanoformulations could be developed for this compound to improve its stability and efficacy for both antimicrobial and anticancer applications. These delivery systems can be further functionalized with targeting ligands to ensure the peptide is released preferentially at the site of disease, maximizing its therapeutic effect while minimizing exposure to healthy tissues.

Table 2: Potential Engineering and Delivery Strategies for this compound

StrategyApproachAnticipated BenefitReference Example (Related Peptides)
Peptide EngineeringAmino acid substitution (SAR studies)Enhanced activity, reduced toxicity plos.org
Peptide EngineeringIncorporation of D-amino acidsIncreased proteolytic stability explorationpub.com
ConjugationFusion with Cell-Penetrating Peptides (e.g., TAT)Improved cellular uptake nih.gov
ConjugationFusion with targeting ligands (e.g., LHRH)Increased target specificity, reduced off-target effects mdpi.com
Delivery SystemEncapsulation in alginate nanoparticlesEnhanced stability and antibacterial activity mdpi.com

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for peptide clearance, protein binding, and tissue distribution. Use fluorescently labeled analogues for biodistribution tracking via IVIS imaging. Compare in vitro MICs with in vivo bacterial load reductions, adjusting for immune system contributions in animal models .

Data Interpretation and Reporting Guidelines

  • Contradiction Analysis : When conflicting data arise (e.g., high membrane binding but low cytotoxicity), apply the "principal contradiction" framework: identify the dominant factor (e.g., insertion affinity over adhesion) driving biological outcomes .
  • Ethical Compliance : For studies involving human-derived samples, adhere to protocols in –13, including IRB approvals and explicit inclusion/exclusion criteria.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.